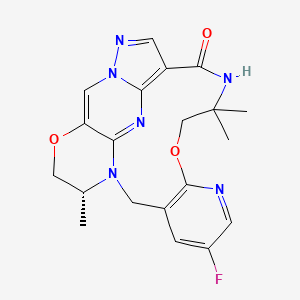

Alk-IN-9

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C20H21FN6O3 |

|---|---|

Molecular Weight |

412.4 g/mol |

IUPAC Name |

(18R)-13-fluoro-7,7,18-trimethyl-9,20-dioxa-1,2,6,11,17,23-hexazapentacyclo[19.3.1.04,24.010,15.017,22]pentacosa-2,4(24),10(15),11,13,21(25),22-heptaen-5-one |

InChI |

InChI=1S/C20H21FN6O3/c1-11-9-29-15-8-27-16-14(6-23-27)18(28)25-20(2,3)10-30-19-12(4-13(21)5-22-19)7-26(11)17(15)24-16/h4-6,8,11H,7,9-10H2,1-3H3,(H,25,28)/t11-/m1/s1 |

InChI Key |

KNGXEAMYHAUVNK-LLVKDONJSA-N |

Isomeric SMILES |

C[C@@H]1COC2=CN3C4=C(C=N3)C(=O)NC(COC5=C(CN1C2=N4)C=C(C=N5)F)(C)C |

Canonical SMILES |

CC1COC2=CN3C4=C(C=N3)C(=O)NC(COC5=C(CN1C2=N4)C=C(C=N5)F)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Anaplastic Lymphoma Kinase (ALK) Inhibition in Non-Small Cell Lung Cancer (NSCLC): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anaplastic lymphoma kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the development and function of the nervous system.[1] In a subset of non-small cell lung cancer (NSCLC) patients, chromosomal rearrangements lead to the formation of fusion genes, most commonly EML4-ALK.[2][3][4] This fusion results in a constitutively active ALK protein, a potent oncogenic driver that promotes uncontrolled cell proliferation, survival, and metastasis through the activation of various downstream signaling pathways.[1][5] ALK inhibitors are a class of targeted therapies designed to block the kinase activity of the ALK protein, thereby inhibiting tumor growth. This technical guide provides an in-depth overview of the mechanism of action of ALK inhibitors in NSCLC, with a focus on the molecular interactions, downstream signaling effects, and mechanisms of resistance. While specific data for a compound designated "Alk-IN-9" is not publicly available, this document synthesizes the established mechanisms of well-characterized ALK tyrosine kinase inhibitors (TKIs).

Mechanism of Action: Targeting the Constitutively Active ALK Fusion Protein

ALK TKIs are small molecule inhibitors that competitively bind to the ATP-binding pocket of the ALK kinase domain. This binding event prevents the phosphorylation of ALK and its downstream substrates, effectively shutting down the oncogenic signaling cascade. The constitutive activation of ALK fusion proteins, driven by the ligand-independent dimerization conferred by the fusion partner (e.g., EML4), leads to the autophosphorylation of tyrosine residues within the kinase domain.[5] These phosphorylated residues serve as docking sites for various adaptor proteins and signaling molecules, initiating a complex network of intracellular signaling pathways.

Key Downstream Signaling Pathways Inhibited by ALK TKIs

The aberrant activation of the ALK fusion protein drives multiple signaling pathways crucial for tumor cell survival and proliferation. ALK inhibitors effectively block these pathways:

-

RAS/MEK/ERK (MAPK) Pathway: This pathway is a central regulator of cell proliferation, differentiation, and survival.[1] ALK activation leads to the phosphorylation of downstream effectors like MEK and ERK, promoting cell cycle progression.[4]

-

JAK/STAT Pathway: The JAK/STAT pathway is involved in cell growth, survival, and differentiation.[6] Constitutive ALK activity leads to the phosphorylation and activation of STAT3, which translocates to the nucleus and promotes the transcription of genes involved in cell survival and proliferation.[5]

-

PI3K/AKT/mTOR Pathway: This pathway is a critical regulator of cell growth, metabolism, and survival.[1][6] ALK-mediated activation of PI3K and AKT promotes cell survival by inhibiting apoptosis and stimulates protein synthesis and cell growth through mTOR.

The inhibition of these key signaling cascades by ALK TKIs ultimately leads to cell cycle arrest and apoptosis in ALK-positive NSCLC cells.

Quantitative Analysis of ALK Inhibitor Potency

The efficacy of different ALK inhibitors is often quantified by their half-maximal inhibitory concentration (IC50) and binding affinity (Ki). While specific data for "this compound" is unavailable, the following table presents representative data for well-established ALK inhibitors against wild-type and mutant ALK.

| ALK Inhibitor | Generation | Target | IC50 (nM) | Reference |

| Crizotinib | First | ALK, ROS1, MET | 20-50 | [7][8] |

| Ceritinib | Second | ALK | <1 | [7][9] |

| Alectinib | Second | ALK, RET | ~1.9 | [7] |

| Brigatinib | Second | ALK, EGFR | ~0.6 | [7] |

| Lorlatinib | Third | ALK, ROS1 | <1 | [10] |

Note: IC50 values can vary depending on the specific cell line and assay conditions.

Experimental Protocols for Assessing ALK Inhibitor Activity

The characterization of ALK inhibitors involves a series of in vitro and in vivo experiments to determine their potency, selectivity, and mechanism of action.

Kinase Inhibition Assay

Objective: To determine the direct inhibitory effect of a compound on ALK kinase activity.

Methodology:

-

Recombinant human ALK kinase domain is incubated with a specific substrate (e.g., a synthetic peptide) and ATP in a reaction buffer.

-

The test compound (e.g., this compound) at various concentrations is added to the reaction mixture.

-

The kinase reaction is allowed to proceed for a defined period at a specific temperature.

-

The amount of phosphorylated substrate is quantified using methods such as ELISA, fluorescence resonance energy transfer (FRET), or radiometric assays.

-

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay

Objective: To assess the cytotoxic or cytostatic effect of an ALK inhibitor on ALK-positive cancer cells.

Methodology:

-

ALK-positive NSCLC cell lines (e.g., H3122, STE-1) are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with a range of concentrations of the ALK inhibitor for a specified duration (e.g., 72 hours).

-

Cell viability is measured using colorimetric (e.g., MTT, XTT) or luminescent (e.g., CellTiter-Glo) assays.

-

The percentage of viable cells relative to untreated controls is calculated, and IC50 values are determined.

Western Blot Analysis

Objective: To confirm the inhibition of ALK phosphorylation and downstream signaling pathways in treated cells.

Methodology:

-

ALK-positive NSCLC cells are treated with the ALK inhibitor at various concentrations for a defined period.

-

Cells are lysed, and protein concentrations are determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is probed with primary antibodies specific for phosphorylated ALK (p-ALK), total ALK, phosphorylated downstream effectors (e.g., p-ERK, p-AKT, p-STAT3), and their total protein counterparts.

-

Antibody binding is detected using secondary antibodies conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate.

-

The levels of protein phosphorylation are quantified and compared between treated and untreated cells.

Mechanisms of Resistance to ALK Inhibitors

Despite the initial efficacy of ALK inhibitors, acquired resistance is a significant clinical challenge.[2][8] Resistance mechanisms can be broadly classified into two categories:

ALK-Dependent Resistance

-

Secondary Mutations in the ALK Kinase Domain: These mutations can interfere with drug binding or alter the conformation of the ATP-binding pocket, reducing the inhibitor's efficacy.[10][11] Common resistance mutations include L1196M (the "gatekeeper" mutation), G1202R, and I1171N.[8][10] The development of next-generation ALK inhibitors with activity against these mutations is a key strategy to overcome resistance.

-

ALK Gene Amplification: Increased copy number of the ALK fusion gene can lead to overexpression of the ALK protein, overwhelming the inhibitory capacity of the drug.[8]

ALK-Independent Resistance

-

Activation of Bypass Signaling Pathways: Tumor cells can activate alternative signaling pathways to bypass their dependence on ALK signaling.[12] This can involve the activation of other receptor tyrosine kinases, such as EGFR or MET, which can then drive downstream proliferation and survival pathways independently of ALK.[12][13]

-

Epithelial-to-Mesenchymal Transition (EMT): A cellular reprogramming process that can confer resistance to targeted therapies.

Conclusion

ALK inhibitors have revolutionized the treatment of ALK-positive NSCLC by targeting a key oncogenic driver. A thorough understanding of their mechanism of action, the downstream signaling pathways they inhibit, and the mechanisms by which resistance emerges is critical for the continued development of more effective and durable therapies. While the specific properties of "this compound" remain to be elucidated, the principles outlined in this guide, based on extensive research into other ALK TKIs, provide a solid framework for its preclinical and clinical investigation. Future research will likely focus on developing novel inhibitors that can overcome known resistance mutations and on combination strategies that target both ALK-dependent and -independent resistance mechanisms.

References

- 1. ALK: a tyrosine kinase target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lungevity.org [lungevity.org]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. Frontiers | Targeting ALK Rearrangements in NSCLC: Current State of the Art [frontiersin.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Anaplastic lymphoma kinase: signalling in development and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Advancements of ALK inhibition of non-small cell lung cancer: a literature review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. oaepublish.com [oaepublish.com]

- 9. Overcoming resistance by ALK compound mutation (I1171S + G1269A) after sequential treatment of multiple ALK inhibitors in non‐small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Resistance to anaplastic lymphoma kinase inhibitors: knowing the enemy is half the battle won - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. New advances in understanding the mechanisms and treatment challenges of ALK-targeted therapy resistance in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Anaplastic Lymphoma Kinase Inhibitor Alk-IN-9

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anaplastic Lymphoma Kinase (ALK) has emerged as a critical therapeutic target in various cancers, most notably in non-small cell lung cancer (NSCLC) and anaplastic large-cell lymphoma (ALCL). The development of small molecule inhibitors targeting the ALK tyrosine kinase has revolutionized the treatment landscape for patients with ALK-driven malignancies. This technical guide provides a comprehensive overview of a potent ALK inhibitor, Alk-IN-9. While detailed structural and synthetic information for this compound is not publicly available, this document consolidates the known biological activity of this compound. Furthermore, it offers a detailed exposition of the standard experimental protocols utilized in the preclinical characterization of ALK inhibitors, providing a valuable resource for researchers in the field. This guide also visualizes the intricate ALK signaling pathway and a representative experimental workflow to facilitate a deeper understanding of the mechanism of action and evaluation process for this class of targeted therapies.

Introduction to Anaplastic Lymphoma Kinase (ALK)

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase belonging to the insulin receptor superfamily. Under normal physiological conditions, ALK plays a crucial role in the development and function of the nervous system. However, chromosomal rearrangements, mutations, or amplification of the ALK gene can lead to the formation of oncogenic fusion proteins or constitutively active receptors. These aberrant ALK proteins drive tumorigenesis by activating a cascade of downstream signaling pathways, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways, which are pivotal for cell proliferation, survival, and differentiation.

The most common ALK fusion partner in non-small cell lung cancer is the echinoderm microtubule-associated protein-like 4 (EML4), resulting in the EML4-ALK fusion oncoprotein. In anaplastic large-cell lymphoma, the nucleophosmin (NPM) gene is the most frequent fusion partner, creating the NPM-ALK fusion protein. The constitutive kinase activity of these fusion proteins is the primary driver of malignant transformation, making them highly attractive targets for therapeutic intervention.

This compound: A Potent ALK Inhibitor

This compound, also referred to as compound 40 in patent literature, has been identified as a potent inhibitor of ALK.[1][2] While the specific chemical structure and synthesis of this compound are not publicly disclosed, available data from in vitro studies demonstrate its significant and highly potent inhibitory activity against cell lines driven by ALK fusion proteins.

Quantitative Biological Activity Data

The inhibitory potency of this compound has been quantified using cell-based proliferation assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce cell proliferation by 50%, are summarized in the table below.

| Cell Line | Fusion Protein/Driver | IC50 (nM) |

| Ba/F3-EML4-ALK | EML4-ALK | <0.2 |

| KM12 | TPM3-TRKA | <0.2 |

| KG-1 | FGFR1 | 0.2 |

| Table 1: In Vitro Proliferation Inhibition by this compound[1][2] |

The sub-nanomolar IC50 values against the Ba/F3 cell line engineered to express the EML4-ALK fusion protein underscore the potent and specific activity of this compound against this oncogenic driver.[1][2] Its activity against cell lines driven by other kinases, such as TRKA and FGFR1, suggests a broader kinase inhibitory profile which warrants further investigation.

Core Signaling Pathway and Mechanism of Action

ALK inhibitors, including presumably this compound, function as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the ALK kinase domain, thereby preventing the phosphorylation of ALK and its downstream substrates. This blockade of ALK signaling leads to the inhibition of cell growth and the induction of apoptosis in ALK-dependent cancer cells.

Detailed Experimental Protocols

The preclinical evaluation of ALK inhibitors involves a series of standardized in vitro and in vivo assays to determine their potency, selectivity, and efficacy. The following are detailed methodologies for key experiments.

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay is a fluorescence resonance energy transfer (FRET)-based competition binding assay that measures the ability of a test compound to displace a fluorescently labeled tracer from the ATP-binding site of the ALK kinase.

Materials:

-

Recombinant human ALK enzyme

-

LanthaScreen™ Eu-anti-tag antibody

-

Kinase Tracer

-

Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

Test compound (this compound) serially diluted in DMSO

-

384-well microplates

-

Plate reader capable of time-resolved FRET (TR-FRET) measurements

Procedure:

-

Prepare a 2X solution of the ALK enzyme and Eu-anti-tag antibody in kinase buffer.

-

Prepare a 2X solution of the Kinase Tracer in kinase buffer.

-

In a 384-well plate, add 5 µL of the serially diluted test compound.

-

Add 5 µL of the 2X ALK enzyme/antibody solution to each well.

-

Add 5 µL of the 2X Kinase Tracer solution to initiate the binding reaction.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

Measure the TR-FRET signal on a compatible plate reader (excitation at 340 nm, emission at 615 nm and 665 nm).

-

Calculate the emission ratio (665 nm / 615 nm) and plot the ratio against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cellular Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Materials:

-

ALK-dependent cell line (e.g., Ba/F3-EML4-ALK)

-

Complete cell culture medium

-

Test compound (this compound) serially diluted in cell culture medium

-

96-well opaque-walled microplates

-

CellTiter-Glo® Reagent

-

Luminometer

Procedure:

-

Seed the ALK-dependent cells in a 96-well opaque-walled plate at a predetermined optimal density (e.g., 5,000 cells/well) in 50 µL of culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Add 50 µL of the serially diluted test compound to the respective wells. Include wells with vehicle control (e.g., DMSO) and no-cell controls.

-

Incubate the plate for 72 hours at 37°C and 5% CO2.

-

Equilibrate the plate to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® Reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

Calculate the percentage of cell viability relative to the vehicle control and plot against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

In Vivo Tumor Xenograft Model

This study evaluates the anti-tumor efficacy of an ALK inhibitor in an animal model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

ALK-positive cancer cell line (e.g., Karpas-299 for ALCL or H3122 for NSCLC)

-

Test compound (this compound) formulated in an appropriate vehicle

-

Vehicle control

-

Calipers for tumor measurement

-

Animal balance

Procedure:

-

Subcutaneously inject a suspension of the ALK-positive cancer cells (e.g., 5-10 x 10^6 cells) into the flank of each mouse.

-

Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer the test compound (e.g., by oral gavage or intraperitoneal injection) and the vehicle control to the respective groups at a predetermined dose and schedule (e.g., once daily).

-

Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study (e.g., when tumors in the control group reach a predetermined size or after a specific duration), euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies).

-

Plot the mean tumor volume over time for each group to assess the anti-tumor efficacy.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel ALK inhibitor.

Conclusion

This compound is a highly potent inhibitor of ALK, demonstrating significant anti-proliferative activity in preclinical models. While specific structural and synthetic details remain proprietary, the available data position it as a promising compound for further investigation in the context of ALK-driven cancers. The experimental protocols detailed in this guide provide a robust framework for the comprehensive evaluation of this and other novel ALK inhibitors. The continued exploration of new chemical scaffolds, such as that potentially represented by this compound, is crucial for overcoming the challenges of acquired resistance to existing ALK-targeted therapies and for improving outcomes for patients with these malignancies.

References

Alk-IN-9: A Technical Guide on its Biological Activity and Impact on Cell Proliferation

For: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of Alk-IN-9, a potent Anaplastic Lymphoma Kinase (ALK) inhibitor. It details the compound's biological activity, its effect on cell proliferation, and the underlying mechanism of action through the ALK signaling pathway. This guide includes quantitative data, detailed experimental protocols for key assays, and visualizations of critical pathways and workflows to support further research and development efforts in oncology.

Introduction to ALK and its Role in Oncogenesis

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase (RTK) belonging to the insulin receptor superfamily that plays a crucial role in the development and function of the nervous system.[1] Under normal physiological conditions, ALK is activated by its ligands, such as Pleiotrophin (PTN) and Midkine (MDK), leading to receptor dimerization, autophosphorylation, and the subsequent activation of downstream signaling cascades.[1][2] These pathways, including the PI3K/AKT, MAPK/ERK, and JAK/STAT pathways, are vital for regulating cell proliferation, survival, and differentiation.[1][3]

Genetic alterations such as chromosomal rearrangements, activating mutations, and gene amplification can lead to aberrant, ligand-independent activation of ALK.[1][3][4] These oncogenic alterations are driving factors in several cancers, including non-small-cell lung cancer (NSCLC), anaplastic large-cell lymphoma (ALCL), and neuroblastoma.[1][5][4] The dependence of these tumor cells on ALK signaling for their growth and survival makes ALK a compelling therapeutic target.[4] Small molecule ALK inhibitors, which are ATP-competitive and block the kinase activity, have shown significant clinical efficacy.[6][7] this compound is a potent, next-generation ALK inhibitor designed to effectively suppress the proliferation of ALK-driven cancer cells.[8]

Mechanism of Action: ALK Signaling and Inhibition

The oncogenic activity of altered ALK proteins stems from their constitutive kinase activity, which perpetually activates downstream pro-survival and proliferative pathways. ALK inhibitors function by binding to the ATP pocket within the intracellular kinase domain of the ALK protein, thereby preventing the phosphorylation of ALK itself and its downstream substrates.[6] This action effectively shuts down the aberrant signaling, leading to cell cycle arrest and apoptosis in ALK-dependent tumor cells.

Quantitative Biological Activity of this compound

This compound demonstrates potent anti-proliferative activity across multiple cell lines driven by ALK and other related kinase fusions. Its efficacy is quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit a biological process, such as cell proliferation, by 50%. The low nanomolar and sub-nanomolar IC50 values highlight the exceptional potency of this compound.

Table 1: Anti-proliferative Activity of this compound in Various Cell Lines

| Cell Line | Oncogenic Driver | IC50 (nM) | Reference |

| Ba/F3-EML4-ALK | EML4-ALK Fusion | <0.2 | [8] |

| KM 12 | TPM3-TRKA Fusion | <0.2 | [8] |

| KG-1 | OP2-FGFR1 Fusion | 0.2 | [8] |

Data sourced from MedchemExpress product information, citing Rogers, E. W., et al. in patent US20160159741A1.[8]

Experimental Protocols

This section provides standardized methodologies for assays crucial to evaluating the biological activity of kinase inhibitors like this compound.

In Vitro Kinase Inhibition Assay

This protocol describes a competitive binding assay format, such as KINOMEscan™, used to determine the selectivity and potency of an inhibitor against a panel of kinases.

Methodology:

-

Kinase Immobilization: A DNA-tagged version of the target kinase (e.g., ALK) is bound to a solid support, such as a sepharose bead.

-

Competitive Binding: The immobilized kinase is incubated in the presence of the test compound (this compound) and a broadly selective, immobilized, active-site directed ligand.

-

Equilibration: The mixture is incubated to allow the binding of the test compound and the reference ligand to reach equilibrium.

-

Washing: Unbound components are washed away.

-

Quantification: The amount of kinase bound to the solid support is measured, typically using quantitative PCR (qPCR) to amplify the DNA tag. The signal is inversely correlated with the test compound's binding affinity.

-

Data Analysis: The results are reported as Kd (dissociation constant) or percent of control, which can be used to determine the IC50 for the kinase.

Cell Proliferation Assay (MTS/CellTiter-Glo®)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with a test compound.

Methodology:

-

Cell Seeding: Cancer cells (e.g., Ba/F3-EML4-ALK) are seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight.

-

Compound Treatment: A serial dilution of this compound (typically from 1 µM to 0.01 nM) is prepared in culture medium. The medium in the wells is replaced with the medium containing the various concentrations of the compound. A DMSO vehicle control is included.

-

Incubation: The plates are incubated for a standard period, typically 72 hours, under normal cell culture conditions (37°C, 5% CO2).

-

Reagent Addition: After incubation, a viability reagent (e.g., MTS or CellTiter-Glo®) is added to each well according to the manufacturer's instructions.

-

Signal Measurement: The plate is incubated for a short period (1-4 hours for MTS; 10 minutes for CellTiter-Glo®) to allow for color or luminescent signal development. The absorbance (for MTS) or luminescence (for CellTiter-Glo®) is read using a plate reader.

-

Data Analysis: The signal is normalized to the vehicle control wells. The normalized data is then plotted against the logarithm of the compound concentration, and a dose-response curve is fitted to calculate the IC50 value.

Western Blot Analysis of ALK Phosphorylation

Western blotting is used to detect the levels of specific proteins and their phosphorylation status, providing direct evidence of target engagement and pathway inhibition.

Methodology:

-

Cell Treatment and Lysis: Cells are treated with this compound at various concentrations (e.g., 10 nM, 100 nM) for a defined period (e.g., 2-6 hours). After treatment, cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in each lysate is determined using a protein assay, such as the BCA assay, to ensure equal loading.

-

SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific to the phosphorylated form of ALK (p-ALK) or downstream targets like p-AKT and p-ERK. A separate blot is run for total ALK and a loading control (e.g., GAPDH or β-actin).

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The membrane is treated with an enhanced chemiluminescence (ECL) substrate, and the resulting signal is captured using an imaging system. The intensity of the bands indicates the protein level.

Conclusion

This compound is a highly potent inhibitor of ALK, demonstrating sub-nanomolar efficacy in suppressing the proliferation of cancer cell lines driven by ALK and related fusion kinases.[8] Its mechanism of action is consistent with the targeted inhibition of the ALK receptor tyrosine kinase, leading to the shutdown of critical downstream survival and proliferation pathways. The data and protocols presented in this technical guide provide a foundational resource for researchers and drug development professionals investigating ALK-driven malignancies. The exceptional potency of this compound makes it a valuable tool for preclinical research and a strong candidate for further therapeutic development.

References

- 1. ALK: a tyrosine kinase target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ALK inhibitors in cancer: mechanisms of resistance and therapeutic management strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ALK Inhibitors-Induced M Phase Delay Contributes to the Suppression of Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. mdpi.com [mdpi.com]

- 6. ALK inhibitor - Wikipedia [en.wikipedia.org]

- 7. Activity of EGFR-tyrosine kinase and ALK inhibitors for EML4–ALK-rearranged non–small–cell lung cancer harbored coexisting EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

In-Depth Technical Guide: Downstream Signaling Pathways of Alk-IN-9

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alk-IN-9, also identified as compound 40, is a potent inhibitor of Anaplastic Lymphoma Kinase (ALK). Receptor tyrosine kinases (RTKs) like ALK are crucial regulators of cellular processes, and their aberrant activation is a known driver in various cancers. This compound demonstrates significant inhibitory activity against ALK fusion proteins, which are characteristic of certain malignancies. This technical guide provides a comprehensive overview of the downstream signaling pathways modulated by this compound, supported by available quantitative data and detailed experimental methodologies.

Core Mechanism of Action

This compound exerts its therapeutic effect by targeting the ATP-binding pocket of the ALK kinase domain. This competitive inhibition prevents the autophosphorylation of ALK and the subsequent activation of its downstream signaling cascades. The constitutive activation of ALK fusion proteins is a key oncogenic driver, and by blocking this activity, this compound effectively curtails the proliferation and survival of cancer cells dependent on ALK signaling.

Quantitative Data Summary

The potency of this compound has been evaluated against several cancer cell lines harboring different genetic alterations. The half-maximal inhibitory concentration (IC50) values highlight its efficacy at the nanomolar and sub-nanomolar levels.

| Cell Line | Genotype | IC50 (nM) | Reference |

| Ba/F3-EML4-ALK | EML4-ALK fusion | <0.2 | [1][2][3][4] |

| KM 12 | TPM3-TRKA fusion | <0.2 | [1][2][5] |

| KG-1 | OP2-FGFR1 fusion | 0.2 | [1][2][3][4] |

Downstream Signaling Pathways of ALK and the Impact of this compound

The oncogenic activity of ALK is mediated through the activation of several key downstream signaling pathways. Based on the known functions of ALK and the effects of other ALK inhibitors, this compound is predicted to modulate the following cascades:

PI3K/AKT/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) pathway is a critical regulator of cell growth, proliferation, and survival. Constitutively active ALK phosphorylates and activates PI3K, which in turn activates AKT. Activated AKT then influences a myriad of downstream targets, including mTOR, to promote cell survival and proliferation. For instance, another ALK inhibitor, ALK-IN-31, has been shown to exert its anti-tumor effect by downregulating the expression of phosphorylated AKT (p-AKT) and phosphorylated mTOR (p-mTOR)[2][3]. It is highly probable that this compound employs a similar mechanism to induce apoptosis and inhibit cell growth in ALK-dependent cancers.

Visual Representation of the PI3K/AKT/mTOR Pathway Inhibition by this compound:

MEK/ERK Pathway

The Mitogen-activated protein kinase kinase (MEK)/Extracellular signal-regulated kinase (ERK) pathway, also known as the RAS/RAF/MEK/ERK pathway, is another critical signaling cascade that governs cell proliferation, differentiation, and survival. ALK activation can lead to the stimulation of this pathway. The inhibition of the MEK/ERK pathway has been observed with other tyrosine kinase inhibitors in cell lines sensitive to this compound. For example, in KM-12 cells, a TRK inhibitor has been shown to block the downstream PI3K/AKT and MEK/ERK signaling pathways[5]. This suggests that this compound likely attenuates proliferative signals by inhibiting the phosphorylation and activation of MEK and ERK.

Visual Representation of the MEK/ERK Pathway Inhibition by this compound:

Experimental Protocols

While specific experimental protocols for this compound are not publicly available, standard methodologies are employed to assess the activity of ALK inhibitors.

Cell Proliferation Assay (MTS/MTT Assay)

This assay is used to determine the IC50 values of a compound.

Workflow:

-

Cell Seeding: Cancer cells (e.g., Ba/F3-EML4-ALK, KM 12, KG-1) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with serial dilutions of this compound for a specified period (e.g., 72 hours).

-

Reagent Addition: A solution of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

-

Incubation: The plates are incubated to allow for the conversion of the tetrazolium salt into a colored formazan product by metabolically active cells.

-

Data Acquisition: The absorbance is measured using a microplate reader at a specific wavelength.

-

Data Analysis: The absorbance values are normalized to the control (vehicle-treated) wells, and the IC50 is calculated by fitting the data to a dose-response curve.

Visual Representation of the Cell Proliferation Assay Workflow:

Western Blot Analysis

This technique is used to detect the phosphorylation status of key proteins in the downstream signaling pathways of ALK.

Workflow:

-

Cell Lysis: Cells treated with this compound and control cells are lysed to extract total protein.

-

Protein Quantification: The protein concentration of each lysate is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is blocked with a protein-rich solution (e.g., BSA or non-fat milk) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-ALK, ALK, p-AKT, AKT, p-ERK, ERK).

-

Secondary Antibody Incubation: The membrane is washed and then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

-

Detection: A chemiluminescent substrate is added to the membrane, and the signal is detected using an imaging system.

-

Analysis: The band intensities are quantified to determine the relative levels of protein phosphorylation.

Visual Representation of the Western Blot Workflow:

Conclusion

This compound is a highly potent ALK inhibitor with significant potential for the treatment of ALK-driven cancers. Its mechanism of action involves the direct inhibition of ALK kinase activity, leading to the suppression of critical downstream signaling pathways, most notably the PI3K/AKT/mTOR and MEK/ERK pathways. Further investigation through detailed molecular and cellular assays will continue to elucidate the precise mechanisms by which this compound exerts its anti-tumor effects and will guide its future clinical development.

References

An In-Depth Technical Guide to ALK Fusion Proteins and the Potent Inhibitor Alk-IN-9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Anaplastic Lymphoma Kinase (ALK) fusion proteins, their role in oncology, and the therapeutic landscape targeting these drivers. Special focus is given to the potent inhibitor Alk-IN-9, alongside comparative data for other key ALK inhibitors. This document details the intricate signaling pathways governed by ALK fusions, quantitative measures of inhibitor efficacy, and the detailed experimental protocols essential for research and development in this field.

The Core Challenge: ALK Fusion Proteins in Cancer

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the development and function of the nervous system.[1] In its physiological state, ALK is activated by ligands, leading to the controlled stimulation of downstream pathways that regulate cell growth, survival, and differentiation.[2]

Oncogenic activation occurs when chromosomal rearrangements lead to the fusion of the 3' end of the ALK gene, which contains the kinase domain, with the 5' end of a partner gene.[1] A common fusion partner in non-small cell lung cancer (NSCLC) is Echinoderm Microtubule-associated protein-Like 4 (EML4), creating the EML4-ALK fusion protein. Other fusions, such as NPM1-ALK in anaplastic large-cell lymphoma, are also well-documented.[1] This fusion event, driven by the partner gene's promoter, results in a chimeric protein with a constitutively active ALK kinase domain, leading to ligand-independent signaling and uncontrolled cell proliferation and survival.

The ALK Signaling Network

Constitutively active ALK fusion proteins trigger a cascade of downstream signaling events critical for tumorigenesis. The primary pathways activated are the RAS-ERK, PI3K-AKT, and JAK-STAT pathways, which collectively promote cell proliferation, survival, and inhibit apoptosis.

Key Downstream Signaling Pathways

-

RAS-ERK Pathway: This pathway is essential for cell proliferation. ALK fusions can recruit adaptor proteins like SHC and GRB2, which activate RAS and the subsequent MAPK cascade (RAF-MEK-ERK), driving cell cycle progression.

-

PI3K-AKT Pathway: This is a crucial anti-apoptotic and survival pathway. Activated ALK phosphorylates substrates that engage PI3K, leading to the activation of AKT. AKT, in turn, inhibits pro-apoptotic proteins and promotes cell survival.

-

JAK-STAT Pathway: This pathway is a key mediator of survival signals. ALK fusions can directly or indirectly activate JAK, which then phosphorylates STAT3. Activated STAT3 translocates to the nucleus and promotes the transcription of anti-apoptotic genes.

-

PLCγ Pathway: Phospholipase C-gamma (PLCγ) can also be activated by ALK fusions, leading to the generation of second messengers that influence calcium signaling and activate Protein Kinase C (PKC).

The interconnected nature of these pathways provides a robust network that sustains the malignant phenotype.

Figure 1: Simplified ALK Fusion Protein Signaling Pathways.

Therapeutic Strategy: Inhibition with this compound

The dependence of ALK-driven cancers on the constitutively active kinase makes it a prime therapeutic target. Small molecule tyrosine kinase inhibitors (TKIs) that are ATP-competitive are the cornerstone of treatment. This compound (also known as compound 40) is a potent, macrocyclic ALK inhibitor designed to fit into the ATP-binding pocket of the ALK kinase domain, thereby blocking its activity and shutting down downstream oncogenic signaling.

Quantitative Profile of this compound

This compound has demonstrated remarkable potency in preclinical cell-based assays. Its inhibitory activity against cell lines driven by ALK and other kinase fusions highlights its potential as a powerful therapeutic agent.

| Cell Line | Driving Fusion | This compound IC₅₀ (nM) | Reference |

| Ba/F3-EML4-ALK | EML4-ALK | <0.2 | |

| KM 12 | TPM3-TRKA | <0.2 | |

| KG-1 | FGFR1OP2-FGFR1 | 0.2 |

Comparative Efficacy of ALK Inhibitors

To contextualize the potency of this compound, the table below includes IC₅₀ values for several FDA-approved ALK inhibitors against various ALK mutations. This illustrates the evolution of inhibitors designed to overcome resistance.

| Inhibitor | ALK WT IC₅₀ (nM) | ALK L1196M IC₅₀ (nM) | ALK G1202R IC₅₀ (nM) | Generation | Reference |

| Crizotinib | 20 | >500 | >500 | 1st | |

| Alectinib | 1.9 | ~50 | ~595 | 2nd | |

| Ceritinib | 0.15 | ~30 | ~309 | 2nd | |

| Brigatinib | ~1.5-12 | Active | Active | 2nd | |

| Lorlatinib | ~1 | ~15 | ~80 | 3rd |

Note: IC₅₀ values can vary based on assay conditions. The data presented are representative values from cited literature.

Experimental Protocols and Workflows

Rigorous and standardized experimental procedures are critical for the evaluation of ALK inhibitors. The following sections detail common methodologies used in the preclinical assessment of compounds like this compound.

Drug Discovery and Validation Workflow

The preclinical evaluation of a novel ALK inhibitor follows a logical progression from biochemical validation to cellular and in vivo assessment.

References

The Role of Alk-IN-9 in STAT3 and PI3K/AKT/mTOR Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alk-IN-9 is a potent and highly selective inhibitor of Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase frequently implicated in the pathogenesis of several cancers, including non-small cell lung cancer and anaplastic large cell lymphoma. Dysregulation of ALK activity leads to the constitutive activation of downstream signaling pathways crucial for cell proliferation, survival, and differentiation. This technical guide provides a comprehensive overview of the putative role of this compound in modulating two of these critical pathways: the Signal Transducer and Activator of Transcription 3 (STAT3) pathway and the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) pathway. While direct experimental evidence specifically detailing the effects of this compound on these pathways is limited in publicly available literature, this guide extrapolates its likely mechanism of action based on the well-established signaling cascades downstream of ALK and data from other ALK inhibitors. This document also presents relevant quantitative data for this compound, detailed experimental protocols for assessing its activity, and visual representations of the signaling pathways and experimental workflows.

Introduction to this compound and ALK Signaling

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a pivotal role in the development and function of the nervous system.[1] In several cancers, chromosomal rearrangements, mutations, or amplification of the ALK gene lead to the formation of constitutively active fusion proteins (e.g., EML4-ALK) or overactive ALK signaling.[2] This aberrant ALK activity is a key driver of oncogenesis, promoting uncontrolled cell growth and survival.[2]

ALK activation triggers a cascade of intracellular signaling events. Among the most critical are the JAK/STAT and PI3K/AKT/mTOR pathways.[1][3][4] The activation of these pathways contributes to the malignant phenotype by upregulating genes involved in cell cycle progression, proliferation, and apoptosis resistance.

This compound has been identified as a potent inhibitor of ALK.[5] Its primary mechanism of action is believed to be the competitive inhibition of ATP binding to the ALK kinase domain, thereby preventing autophosphorylation and the subsequent activation of downstream signaling.

Quantitative Data for this compound

The potency of this compound has been primarily characterized by its ability to inhibit the proliferation of cancer cell lines harboring ALK fusions. The half-maximal inhibitory concentration (IC50) values demonstrate its sub-nanomolar efficacy.

| Cell Line | Fusion Protein | IC50 (nM) | Reference |

| Ba/F3-EML4-ALK | EML4-ALK | <0.2 | [5] |

| KM12 | TPM3-TRKA | <0.2 | [5] |

| KG-1 | OP2-FGFR1 | 0.2 | [5] |

The Role of this compound in the STAT3 Pathway

Overview of the ALK-STAT3 Signaling Axis

Constitutively active ALK fusion proteins are known to directly phosphorylate and activate STAT3.[6] Upon phosphorylation, STAT3 dimerizes, translocates to the nucleus, and acts as a transcription factor for genes that promote cell survival and proliferation, such as BCL2L1 (Bcl-xL) and MYC.[7][8] This pathway is a critical downstream effector of oncogenic ALK signaling.

Postulated Effect of this compound on STAT3 Signaling

By directly inhibiting the kinase activity of ALK, this compound is expected to prevent the phosphorylation of STAT3. This would lead to the inhibition of STAT3 dimerization, nuclear translocation, and transcriptional activity, ultimately resulting in the downregulation of pro-survival genes and the induction of apoptosis in ALK-dependent cancer cells. Although direct experimental validation with this compound is lacking, studies with other ALK inhibitors have consistently demonstrated the inhibition of STAT3 phosphorylation.[8][9]

The Role of this compound in the PI3K/AKT/mTOR Pathway

Overview of the ALK-PI3K/AKT/mTOR Signaling Axis

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, metabolism, and survival.[10] Oncogenic ALK can activate this pathway, leading to the phosphorylation and activation of AKT.[1] Activated AKT, in turn, phosphorylates and activates mTOR, a serine/threonine kinase that controls protein synthesis and cell growth through its downstream effectors, such as S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1).[11]

Postulated Effect of this compound on PI3K/AKT/mTOR Signaling

By inhibiting ALK, this compound is predicted to block the activation of the PI3K/AKT/mTOR cascade. This would result in decreased phosphorylation of AKT and mTOR, leading to the inhibition of protein synthesis and cell growth, and ultimately contributing to the anti-proliferative effects of the compound. The inhibition of this pathway by other ALK inhibitors is well-documented.[11][12]

Experimental Protocols

The following are detailed methodologies for key experiments to assess the effect of this compound on the STAT3 and PI3K/AKT/mTOR pathways. These protocols are based on standard techniques used for the characterization of other ALK inhibitors.

Cell Culture and Treatment

-

Cell Lines: Use cancer cell lines with known ALK fusions, such as H3122 or STE-1 (EML4-ALK positive). Maintain cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

-

This compound Preparation: Dissolve this compound in dimethyl sulfoxide (DMSO) to create a stock solution (e.g., 10 mM). Further dilute in culture medium to the desired final concentrations for experiments. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.

Western Blot Analysis for Pathway Inhibition

This protocol is designed to detect changes in the phosphorylation status of key signaling proteins.

-

Cell Lysis:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with varying concentrations of this compound or DMSO (vehicle control) for a specified time (e.g., 2, 6, 24 hours).

-

Wash cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant and determine protein concentration using a BCA protein assay.

-

-

Electrophoresis and Blotting:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate proteins on an 8-12% SDS-PAGE gel.

-

Transfer proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

-

Antibody Incubation:

-

Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:

-

Phospho-ALK (Tyr1604)

-

Total ALK

-

Phospho-STAT3 (Tyr705)

-

Total STAT3

-

Phospho-AKT (Ser473)

-

Total AKT

-

Phospho-mTOR (Ser2448)

-

Total mTOR

-

GAPDH or β-actin (as a loading control)

-

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Visualize protein bands using an enhanced chemiluminescence (ECL) detection system and a chemiluminescence imager.

-

Quantify band intensities using densitometry software (e.g., ImageJ). Normalize phosphorylated protein levels to total protein levels.

-

In Vitro Kinase Assay

This protocol measures the direct inhibitory effect of this compound on ALK kinase activity.

-

Reagents: Recombinant human ALK kinase domain, a suitable substrate (e.g., a generic tyrosine kinase substrate like poly(Glu, Tyr) 4:1), ATP, and a kinase assay buffer (e.g., containing Tris-HCl, MgCl2, MnCl2, DTT).

-

Procedure:

-

Prepare a reaction mixture containing the kinase buffer, recombinant ALK enzyme, and the substrate.

-

Add serial dilutions of this compound or DMSO control to the reaction mixture.

-

Initiate the kinase reaction by adding ATP (often radiolabeled [γ-³²P]ATP or in a system that measures ADP production).

-

Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction (e.g., by adding EDTA or spotting onto a filter membrane).

-

Detect the phosphorylated substrate. For radiometric assays, this involves measuring the incorporation of ³²P. For non-radiometric assays (e.g., ADP-Glo™), this involves measuring the amount of ADP produced.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each this compound concentration relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value for enzymatic inhibition.

-

Conclusion

This compound is a highly potent inhibitor of ALK-driven cell proliferation. Based on the established roles of the STAT3 and PI3K/AKT/mTOR pathways as key downstream effectors of ALK signaling, it is strongly postulated that this compound exerts its anti-cancer effects, at least in part, through the suppression of these two critical oncogenic cascades. The provided experimental protocols offer a robust framework for the direct investigation and validation of these mechanisms. Further research, including comprehensive kinase profiling and in vivo studies, is warranted to fully elucidate the therapeutic potential of this compound and to confirm its precise molecular mechanism of action. This guide serves as a foundational resource for scientists and researchers dedicated to advancing the understanding and application of targeted therapies in ALK-driven malignancies.

References

- 1. researchgate.net [researchgate.net]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Integrated analysis of the clinical consequence and associated gene expression of ALK in ALK-positive human cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. tools.thermofisher.cn [tools.thermofisher.cn]

- 6. reactionbiology.com [reactionbiology.com]

- 7. researchgate.net [researchgate.net]

- 8. STAT3 couples activated tyrosine kinase signaling to the oncogenic core transcriptional regulatory circuitry of anaplastic large cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. STAT3 inhibition suppresses adaptive survival of ALK-rearranged lung cancer cells through transcriptional modulation of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synergistic activity of ALK and mTOR inhibitors for the treatment of NPM-ALK positive lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Emergence of Alk-IN-9: A Potent Pyrazolopyrimidine-Based ALK Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Anaplastic Lymphoma Kinase (ALK) has been identified as a critical therapeutic target in various cancers, most notably in non-small cell lung cancer (NSCLC). The development of ALK inhibitors has revolutionized the treatment landscape for patients with ALK-positive malignancies. This technical guide focuses on Alk-IN-9, a novel and highly potent ALK inhibitor. While specific details regarding the discovery and synthesis of this compound are not extensively documented in publicly available literature, this guide consolidates the known information and provides a comprehensive overview of its biological activity, a plausible synthetic approach based on its likely chemical class, and the relevant biological pathways it is presumed to modulate.

Introduction to ALK and its Role in Cancer

Anaplastic Lymphoma Kinase is a receptor tyrosine kinase that plays a crucial role in the development of the nervous system. In several cancers, chromosomal rearrangements lead to the fusion of the ALK gene with other genes, resulting in the expression of a constitutively active ALK fusion protein. This aberrant signaling drives tumor cell proliferation, survival, and metastasis. The first ALK fusion gene, NPM-ALK, was identified in anaplastic large-cell lymphoma. Subsequently, the EML4-ALK fusion gene was discovered in a subset of NSCLC patients, paving the way for targeted therapies.

Discovery of this compound

This compound, also referred to as compound 40 in some contexts, has emerged as a highly effective inhibitor of ALK. While the specific discovery program details are proprietary, its chemical formula, C20H21FN6O, and its exceptional potency suggest it belongs to the pyrazolopyrimidine class of kinase inhibitors. This class of compounds has been a focus of medicinal chemistry efforts to develop next-generation ALK inhibitors with improved potency and selectivity.

Quantitative Biological Data

This compound has demonstrated remarkable inhibitory activity against cancer cell lines driven by ALK fusions. The available quantitative data is summarized in the table below.

| Compound | Cell Line | Driver Mutation | IC50 (nM) | Reference |

| This compound | Ba/F3 | EML4-ALK | < 0.2 | [Commercial Supplier Data] |

| This compound | KM12 | TPM3-TRKA | < 0.2 | [Commercial Supplier Data] |

| This compound | KG-1 | FGFR1 fusion | < 0.2 | [Commercial Supplier Data] |

Note: The IC50 values indicate exceptional potency. The activity against TPM3-TRKA and FGFR1 fusion cell lines suggests potential activity against other kinases, a common characteristic of some ALK inhibitors.

Proposed Synthesis of this compound

Given that this compound is likely a pyrazolopyrimidine derivative, a general synthetic route for this class of compounds is presented below. This should be considered a representative synthesis, as the exact protocol for this compound is not publicly available.

General Experimental Protocol for the Synthesis of Pyrazolopyrimidine ALK Inhibitors:

The synthesis of a pyrazolopyrimidine core typically involves the condensation of a substituted pyrazole with a pyrimidine precursor. The subsequent functionalization of this core allows for the introduction of various side chains to optimize potency, selectivity, and pharmacokinetic properties.

-

Step 1: Synthesis of the Pyrazole Intermediate. A substituted hydrazine is reacted with a β-ketoester to form the pyrazole ring. The choice of substituents on both reactants is crucial for the final structure of the inhibitor.

-

Step 2: Formation of the Pyrazolopyrimidine Core. The synthesized pyrazole is then reacted with a dichloropyrimidine derivative in the presence of a base, such as diisopropylethylamine (DIPEA), in a suitable solvent like isopropanol. This reaction forms the core bicyclic structure.

-

Step 3: Suzuki Coupling. A key step in the synthesis of many kinase inhibitors is the introduction of an aryl or heteroaryl group via a Suzuki coupling reaction. The halogenated pyrazolopyrimidine is reacted with a boronic acid or ester in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., Na2CO3).

-

Step 4: Final Functionalization. The final side chains are often introduced through nucleophilic substitution or other coupling reactions to complete the synthesis of the target inhibitor.

Diagram of a Representative Synthetic Workflow:

Methodological & Application

Application Notes and Protocols for ALK Inhibitors in In Vivo Mouse Models

Disclaimer: Information regarding a specific compound designated "Alk-IN-9" is not available in the public domain. The following application notes and protocols are based on established Anaplastic Lymphoma Kinase (ALK) inhibitors used in preclinical in vivo mouse models, such as Crizotinib, Ceritinib, and TAE684. These protocols can serve as a comprehensive guide for designing and executing in vivo studies with novel ALK inhibitors.

Introduction

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic alterations like chromosomal rearrangements or mutations, acts as a potent oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC), anaplastic large cell lymphoma (ALCL), and neuroblastoma.[1][2][3] The dependence of these tumors on ALK signaling, a phenomenon known as "oncogene addiction," makes ALK an attractive therapeutic target.[4] Small molecule ALK tyrosine kinase inhibitors (TKIs) have shown significant efficacy in preclinical models and clinical trials by blocking the downstream signaling pathways that promote tumor growth and survival.[2][5]

These application notes provide a detailed overview of the in vivo administration of ALK inhibitors in mouse models, summarizing dosage information, experimental protocols, and the underlying signaling pathways.

Data Presentation: Dosage and Administration of ALK Inhibitors

The following tables summarize the dosages, administration routes, and formulations for several ALK inhibitors used in in vivo mouse studies.

Table 1: Dosing Regimens for ALK Inhibitors in Mouse Models

| ALK Inhibitor | Cancer Model | Mouse Strain | Dosage | Administration Route | Vehicle/Formulation | Study Duration | Reference |

| Crizotinib | NSCLC (EML4-ALK) | Transgenic Mice | 100 mg/kg | Oral Gavage | Not Specified | 2 weeks | [6] |

| Ceritinib | ALCL (NPM1-ALK) | C57BL/6 | 50 mg/kg | Intraperitoneal (i.p.) | Not Specified | 2 doses, 3 days apart | [7] |

| TAE684 | NSCLC (EML4-ALK) | Transgenic Mice | 25 mg/kg | Not Specified | Not Specified | Not Specified | [6] |

| CCC-003 | Neuroblastoma | Xenograft (NSG mice) | 0.3 mg/kg/week | Intravenous (i.v.) | DMSO | 2 weeks | [8] |

| X-376 / X-396 | NSCLC | Xenograft | Not Specified | Oral Gavage | 0.5% HPMC, 0.4% Tween80, 99.1% DI water | Not Specified | [5] |

Table 2: Common Administration Routes and Maximum Volumes for Mice

| Route of Administration | Maximum Bolus Volume | Anesthesia Requirement | Notes | Reference |

| Oral Gavage (p.o.) | 5 mL/kg | Not typically required | Ensures precise dosage.[9] | [9][10] |

| Intraperitoneal (i.p.) | 10 mL/kg | Not typically required | Injected into the lower abdominal quadrants.[11] | [11] |

| Intravenous (i.v.) | 5 mL/kg | Not typically required for tail vein | Tail vein is the most common site.[9] | [9] |

| Subcutaneous (s.c.) | 5 mL/kg | Not typically required | Injected into the scruff of the neck or back.[11] | [11] |

Experimental Protocols

Protocol 1: General In Vivo Efficacy Study of an ALK Inhibitor in a Xenograft Mouse Model

This protocol outlines a typical efficacy study using a subcutaneous xenograft model.

1. Animal Model:

-

Species: Immunodeficient mice (e.g., NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) or nu/nu mice) are commonly used to prevent rejection of human tumor xenografts.[1][4]

-

Cell Line: An ALK-positive cancer cell line (e.g., SH-SY5Y for neuroblastoma, Karpas-299 for ALCL, or H3122 for NSCLC) is used.

2. Tumor Implantation:

-

Harvest cultured cancer cells during the logarithmic growth phase.

-

Resuspend the cells in a sterile solution, such as a 1:1 mixture of phosphate-buffered saline (PBS) and Matrigel, to a final concentration of 1 x 107 cells/mL.

-

Subcutaneously inject 100 µL of the cell suspension (1 x 106 cells) into the flank of each mouse.

3. Tumor Growth Monitoring and Treatment Initiation:

-

Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days.

-

Calculate tumor volume using the formula: (Width2 x Length) / 2.

-

When tumors reach a predetermined size (e.g., 100-200 mm3), randomize the mice into treatment and control groups.[8]

4. Drug Preparation and Administration:

-

Formulation: Prepare the ALK inhibitor in a suitable vehicle. A common formulation for oral administration is 0.5% hydroxypropyl methylcellulose (HPMC) with 0.4% Tween 80 in deionized water.[5] For intraperitoneal or intravenous injections, the compound may be dissolved in DMSO and then diluted in sterile saline or PBS.[8]

-

Dosing: Administer the ALK inhibitor and vehicle control to the respective groups according to the predetermined schedule (e.g., daily oral gavage).

5. Efficacy Assessment:

-

Continue to monitor tumor volume and body weight throughout the study.

-

At the end of the study (due to tumor burden in the control group or a predefined time point), euthanize the mice.

-

Excise the tumors, weigh them, and process them for further analysis (e.g., histology, immunohistochemistry, or Western blotting to assess target engagement).[12]

6. Toxicity Evaluation:

-

Monitor the mice daily for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).[13]

-

A body weight loss of over 20% is often considered a humane endpoint.[8]

-

At the end of the study, major organs can be collected for histopathological analysis to assess for any treatment-related toxicities.

Protocol 2: Pharmacodynamic Study to Assess Target Inhibition

This protocol is designed to confirm that the ALK inhibitor is hitting its target in vivo.

1. Study Design:

-

Use tumor-bearing mice as described in Protocol 1.

-

Administer a single dose of the ALK inhibitor to a cohort of mice.

2. Sample Collection:

-

At various time points after dosing (e.g., 2, 6, 24 hours), euthanize subsets of mice.

-

Immediately excise the tumors and snap-freeze them in liquid nitrogen.[12]

3. Analysis:

-

Prepare protein lysates from the frozen tumor tissue.

-

Perform Western blotting or immunoassays to measure the levels of total ALK and phosphorylated ALK (p-ALK).[12]

-

A significant reduction in the p-ALK/total ALK ratio in the treated groups compared to the vehicle control indicates effective target inhibition.[12]

Signaling Pathways and Experimental Workflows

ALK Signaling Pathway

The diagram below illustrates the major downstream signaling pathways activated by oncogenic ALK fusion proteins. ALK inhibitors block the initial autophosphorylation of the ALK kinase domain, thereby preventing the activation of these pro-survival and proliferative pathways.[14][15]

Caption: ALK signaling pathway and point of inhibition.

Experimental Workflow for In Vivo Efficacy Testing

The following diagram outlines the logical flow of an in vivo efficacy study for an ALK inhibitor.

References

- 1. Next-generation ALK inhibitors are highly active in ALK-positive large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Phosphoproteomic analysis of anaplastic lymphoma kinase (ALK) downstream signaling pathways identifies signal transducer and activator of transcription 3 as a functional target of activated ALK in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A mouse model for EML4-ALK-positive lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Pharmacological inhibitors of anaplastic lymphoma kinase (ALK) induce immunogenic cell death through on-target effects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeting anaplastic lymphoma kinase (ALK) gene alterations in neuroblastoma by using alkylating pyrrole-imidazole polyamides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]

- 10. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

- 12. Immunoassays for the quantification of ALK and phosphorylated ALK support the evaluation of on‐target ALK inhibitors in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Evaluation of Acute and Subchronic Toxicity Induced by the Crude Ethanol Extract of Plukenetia volubilis Linneo Leaves in Swiss Albino Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Anaplastic lymphoma kinase: signalling in development and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ALK: a tyrosine kinase target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Preparing Alk-IN-9 Stock Solutions for In Vitro Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

Alk-IN-9 is a potent and highly effective inhibitor of Anaplastic Lymphoma Kinase (ALK).[1][2] Accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible results in various cell-based and biochemical assays. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions to ensure stability and efficacy for experimental use.

Quantitative Data Summary

The key properties and recommended handling conditions for this compound are summarized below.

Table 1: Chemical Properties and Storage Recommendations for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₂₀H₂₁FN₆O₃ | [1] |

| Molecular Weight | 412.42 g/mol | [1] |

| Primary Solvent | Dimethyl Sulfoxide (DMSO) | [3] |

| Recommended Stock Conc. | 10 mM | Standard Practice |

| Storage of Powder | -20°C for up to 3 years | [2] |

| Storage of Stock Solution | -80°C for up to 1 year | [2] |

Experimental Protocols

A. Materials and Reagents

-

This compound powder

-

Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)

-

Sterile, DNase/RNase-free 1.5 mL or 2.0 mL microcentrifuge tubes

-

Calibrated micropipettes and sterile filter tips

-

Vortex mixer

-

Sonicator (optional, for aiding dissolution)

-

Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves

B. Protocol for Preparing a 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for many laboratory applications.

1. Calculation: To prepare a 10 mM stock solution, the required mass of this compound is calculated using its molecular weight (412.42 g/mol ).

-

Formula: Mass (mg) = Desired Concentration (mM) × Desired Volume (mL) × Molecular Weight ( g/mol )

-

Example for 1 mL of 10 mM stock: Mass (mg) = 10 mmol/L × 0.001 L × 412.42 g/mol = 4.1242 mg

2. Weighing and Dissolution:

-

Carefully weigh out 4.12 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

-

Add 1.0 mL of high-purity DMSO to the tube.

-

Close the cap tightly and vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

-

Visually inspect the solution to ensure no solid particles remain. If necessary, sonicate the tube in a water bath for 5-10 minutes to ensure the compound is fully dissolved.

3. Aliquoting and Storage:

-

To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.

-

Clearly label each aliquot with the compound name ("this compound"), concentration (10 mM), solvent (DMSO), and the date of preparation.

-

Store the aliquots at -80°C for long-term storage (up to 1 year).[2]

C. Preparation of Working Solutions

Working solutions are typically prepared by diluting the 10 mM stock solution in the appropriate assay buffer or cell culture medium.

Important: The final concentration of DMSO in the assay should be kept low (typically ≤0.5%) to avoid solvent-induced toxicity or artifacts.

Table 2: Example Dilution Scheme for Working Solutions

| Stock Concentration | Desired Working Concentration | Dilution Factor | Volume of Stock (µL) | Final Volume with Medium/Buffer (µL) | Final DMSO % |

| 10 mM | 10 µM | 1000x | 1 | 1000 | 0.1% |

| 10 mM | 1 µM | 10,000x | 1 (from 100 µM intermediate) | 1000 | 0.01% |

| 10 mM | 100 nM | 100,000x | 1 (from 10 µM intermediate) | 1000 | 0.001% |

Visualizations

Caption: ALK signaling pathway and point of inhibition by this compound.

Caption: Experimental workflow for preparing this compound stock solution.

References

Application Notes and Protocols for Alk-IN-9 in Kinase Inhibition Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alk-IN-9 is a potent and selective inhibitor of Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase that plays a crucial role in the development and progression of various cancers, including non-small cell lung cancer (NSCLC) and neuroblastoma.[1][2][3] Dysregulation of ALK activity, often through chromosomal rearrangements resulting in fusion proteins (e.g., EML4-ALK), leads to constitutive kinase activation and downstream signaling that promotes uncontrolled cell proliferation and survival.[1][2][3][4] this compound targets the ATP-binding pocket of the ALK kinase domain, effectively blocking its catalytic activity and inhibiting downstream signaling pathways.[1] These application notes provide detailed protocols for utilizing this compound in common kinase inhibition assays to characterize its potency, selectivity, and cellular effects.

Data Presentation

The inhibitory activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the kinase activity by 50%. This value is a critical parameter for comparing the potency of different inhibitors.

Table 1: Cellular Proliferation Inhibition by this compound

| Cell Line | ALK Fusion/Mutation | IC50 (nM) | Reference |

| Ba/F3-EML4-ALK | EML4-ALK | <0.2 | |

| KM 12 | TPM3-TRKA | <0.2 | |

| KG-1 | OP2-FGFR1 | 0.2 |

Table 2: Biochemical Kinase Inhibition Profile of this compound (Example Data)

| Kinase Target | IC50 (nM) | Assay Technology |

| ALK (wild-type) | [User-supplied data] | e.g., LanthaScreen |

| ALK (L1196M) | [User-supplied data] | e.g., ADP-Glo |

| ALK (G1202R) | [User-supplied data] | e.g., HTRF |

| ROS1 | [User-supplied data] | e.g., LanthaScreen |

| MET | [User-supplied data] | e.g., ADP-Glo |

| EGFR | [User-supplied data] | e.g., HTRF |

| VEGFR2 | [User-supplied data] | e.g., LanthaScreen |

Note: Users should replace "[User-supplied data]" with their experimentally determined values.

Experimental Protocols

The following are detailed protocols for commonly used biochemical kinase inhibition assays. These can be readily adapted for the characterization of this compound.

Protocol 1: In Vitro ALK Kinase Inhibition Assay using LanthaScreen® TR-FRET

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the inhibition of ALK kinase activity.

Materials:

-

Recombinant ALK enzyme

-

Fluorescein-labeled substrate peptide (e.g., Fl-poly-GT)

-

ATP

-

This compound

-

LanthaScreen® Tb-anti-pTyr Antibody

-

TR-FRET Dilution Buffer

-

Kinase Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

Stop Solution (e.g., 20 mM EDTA)

-

384-well, low-volume, white plates

-

TR-FRET compatible plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in the Kinase Reaction Buffer to a 4x final concentration.

-

Enzyme and Substrate Preparation: Dilute the ALK enzyme and fluorescein-labeled substrate in Kinase Reaction Buffer to a 2x final concentration.

-

Kinase Reaction:

-

Add 5 µL of the 4x this compound dilution (or vehicle control) to the assay wells.

-

Add 10 µL of the 2x ALK enzyme/substrate mixture to initiate the reaction.

-

Incubate the plate at room temperature for 60 minutes.

-

-

Reaction Termination and Detection:

-

Prepare a 2x Stop/Detection solution containing EDTA and the Tb-anti-pTyr antibody in TR-FRET Dilution Buffer.

-

Add 15 µL of the Stop/Detection solution to each well.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

-

Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at 520 nm (fluorescein) and 495 nm (terbium) with an excitation at 340 nm.

-

Data Analysis: Calculate the TR-FRET ratio (Emission at 520 nm / Emission at 495 nm). Plot the ratio against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: In Vitro ALK Kinase Inhibition Assay using ADP-Glo™

This protocol outlines a bioluminescence-based assay that measures kinase activity by quantifying the amount of ADP produced in the kinase reaction.

Materials:

-

Recombinant ALK enzyme

-

Substrate peptide/protein for ALK

-

ATP

-

This compound

-

ADP-Glo™ Kinase Assay Kit (Promega), which includes:

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

-

Kinase Reaction Buffer

-

384-well, white plates

-

Luminometer

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO and then dilute to a 4x final concentration in Kinase Reaction Buffer.

-

Kinase Reaction:

-

Add 2.5 µL of 4x this compound or vehicle to the assay wells.

-

Add 5 µL of a 2x enzyme/substrate mixture in Kinase Reaction Buffer.

-

Add 2.5 µL of 4x ATP solution to initiate the reaction.

-

Incubate at room temperature for 60 minutes.

-

-

ADP Detection:

-

Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.